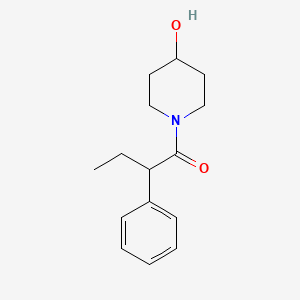

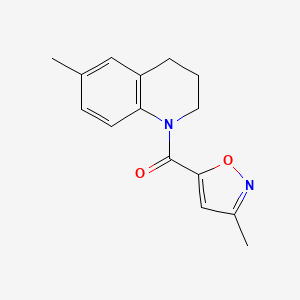

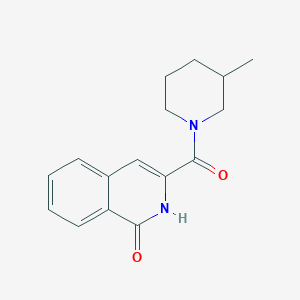

![molecular formula C14H19NO3 B7515542 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B7515542.png)

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide, also known as MDMA, is a psychoactive drug that has been widely studied for its potential therapeutic applications. MDMA is a synthetic compound that belongs to the class of amphetamines and is structurally similar to both mescaline and methamphetamine.

Mechanism of Action

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep, while dopamine and norepinephrine are involved in regulating reward and motivation. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide causes the release of these neurotransmitters, which leads to increased feelings of pleasure, empathy, and emotional openness.

Biochemical and Physiological Effects:

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has a range of biochemical and physiological effects on the body. In addition to increasing the levels of serotonin, dopamine, and norepinephrine, N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide also causes an increase in heart rate, blood pressure, and body temperature. These effects can be dangerous in high doses or when combined with other drugs or alcohol.

Advantages and Limitations for Lab Experiments

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has several advantages for use in lab experiments. It is a potent and selective serotonin releaser, making it a useful tool for studying the role of serotonin in the brain. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has also been shown to increase social behavior in animals, making it a valuable tool for studying social behavior and cognition. However, the use of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide in lab experiments is limited by its potential for abuse and its potential to cause neurotoxicity.

Future Directions

There are several future directions for research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide. One area of research is the development of new N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide-based therapies for mental health disorders. Another area of research is the development of new drugs that target the same pathways as N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide but with fewer side effects. Additionally, there is a need for further research on the long-term effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide use, particularly in the context of therapeutic use. Finally, research is needed to better understand the mechanisms underlying the therapeutic effects of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide and how these effects can be optimized for clinical use.

Conclusion:

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is a psychoactive drug that has been widely studied for its potential therapeutic applications. The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is a complex process that requires specialized equipment and expertise. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has been shown to increase empathy, reduce fear, and promote emotional openness, making it a promising candidate for psychotherapy. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has several advantages for use in lab experiments, but its potential for abuse and neurotoxicity limit its use. Future research on N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide should focus on the development of new therapies, the development of new drugs with fewer side effects, and the optimization of therapeutic effects for clinical use.

Synthesis Methods

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide involves the reaction of safrole with hydrobromic acid to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide using a reducing agent such as aluminum amalgam. The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has been studied extensively for its therapeutic potential in the treatment of various mental health disorders, including post-traumatic stress disorder (PTSD), anxiety, and depression. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide has been shown to increase empathy, reduce fear, and promote emotional openness, making it a promising candidate for psychotherapy. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide-assisted psychotherapy involves administering a single dose of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide in a controlled setting, followed by a series of therapy sessions. Clinical trials have demonstrated the efficacy of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide-assisted psychotherapy in reducing symptoms of PTSD and other mental health disorders.

properties

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-9(2)14(15-10(3)16)11-4-5-12-13(8-11)18-7-6-17-12/h4-5,8-9,14H,6-7H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRSAUFJTJAJBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=C(C=C1)OCCO2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

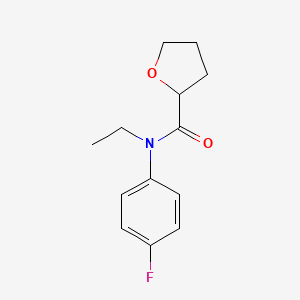

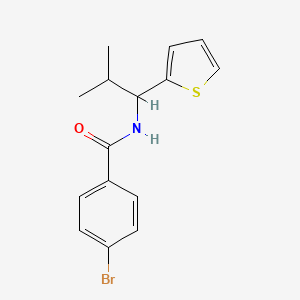

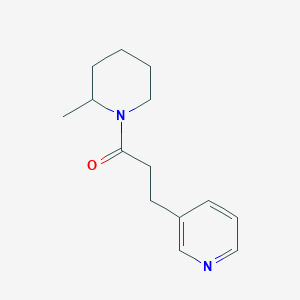

![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)

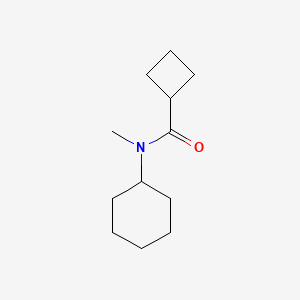

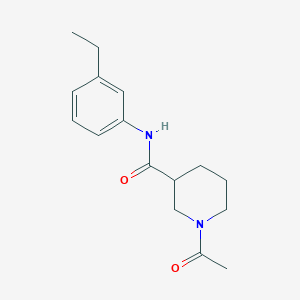

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)

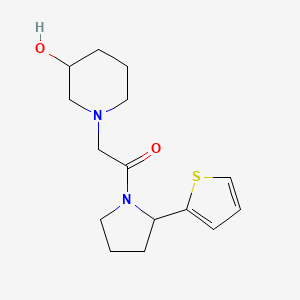

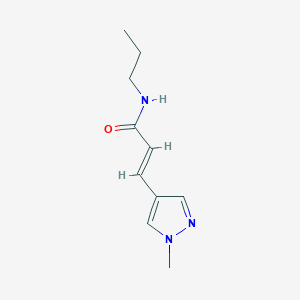

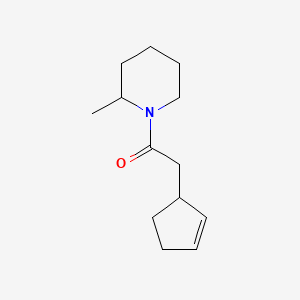

![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)